molecular formula C13H21NO B1385529 N-Butyl-N-(4-propoxyphenyl)amine CAS No. 1040688-70-7

N-Butyl-N-(4-propoxyphenyl)amine

Cat. No.: B1385529
CAS No.: 1040688-70-7
M. Wt: 207.31 g/mol
InChI Key: XKTSXRFPQQEVMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-propoxyphenyl)amine typically involves the reaction of 4-propoxyphenylamine with butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(4-propoxyphenyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Butyl-N-(4-propoxyphenyl)amine is primarily used in proteomics research . It serves as a reagent for studying protein interactions and modifications. Additionally, it can be used in the synthesis of more complex organic molecules, which are then utilized in various fields such as chemistry , biology , medicine , and industry .

Mechanism of Action

The mechanism of action for N-Butyl-N-(4-propoxyphenyl)amine involves its interaction with specific molecular targets, such as proteins . It can bind to active sites or interact with functional groups on proteins, thereby influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-Butyl-N-(4-methoxyphenyl)amine
  • N-Butyl-N-(4-ethoxyphenyl)amine
  • N-Butyl-N-(4-butoxyphenyl)amine

Comparison: N-Butyl-N-(4-propoxyphenyl)amine is unique due to the presence of the propoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs with different alkoxy groups, it may exhibit distinct solubility , boiling point , and reactivity characteristics .

Properties

IUPAC Name

N-butyl-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-5-10-14-12-6-8-13(9-7-12)15-11-4-2/h6-9,14H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTSXRFPQQEVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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